3-Bromo-5-trifluoromethylbenzenethiol
Overview
Description
3-Bromo-5-trifluoromethylbenzenethiol is an organosulfur compound with the molecular formula C7H3BrF3S. This compound is known for its unique physical and chemical properties, making it valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Bromo-5-trifluoromethylbenzenethiol typically involves the bromination of 3-trifluoromethylbenzenethiol. The reaction conditions often include the use of bromine as a brominating agent in the presence of a suitable solvent. The process may require controlled temperatures and specific reaction times to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and efficient. These methods often involve multi-step synthesis processes that include bromination, purification, and isolation of the final product. The use of advanced technologies and optimized reaction conditions ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-trifluoromethylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-trifluoromethylbenzenethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-trifluoromethylbenzenethiol involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biomolecules.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-trifluoromethylbenzaldehyde: Similar in structure but contains an aldehyde group instead of a thiol group.
3-Bromo-5-trifluoromethylbenzenesulfonyl chloride: Contains a sulfonyl chloride group, making it more reactive in certain chemical reactions.
Uniqueness
3-Bromo-5-trifluoromethylbenzenethiol is unique due to its combination of a bromine atom, a trifluoromethyl group, and a thiol group. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-bromo-5-(trifluoromethyl)benzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3S/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOUKJLBCCXLHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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